molecular formula C10H10ClFO2 B14076714 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14076714
M. Wt: 216.63 g/mol
InChI Key: ZMAAMOHIEODQCI-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2. This compound is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and propanone.

    Reaction with Fluoromethylating Agent: The 2-chloro-6-fluorophenol is reacted with a fluoromethylating agent to introduce the fluoromethoxy group.

    Formation of Propanone Derivative: The resulting intermediate is then reacted with propanone under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-fluorophenyl)propan-1-one: Similar structure but lacks the fluoromethoxy group.

    1-(2-Chloro-6-(methoxymethoxy)phenyl)propan-1-one: Similar structure with a methoxymethoxy group instead of fluoromethoxy.

Uniqueness

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-6-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-8(13)10-7(11)4-3-5-9(10)14-6-12/h3-5H,2,6H2,1H3

InChI Key

ZMAAMOHIEODQCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)OCF

Origin of Product

United States

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